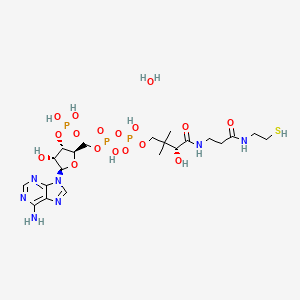

Coenzyme A hydrate

Description

BenchChem offers high-quality Coenzyme A hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coenzyme A hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N7O16P3S.H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);1H2/t11-,14-,15-,16+,20-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSAELAFGDOPKI-BLPRJPCASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biochemical Nexus: A Technical Guide to the Role of Coenzyme A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA), a ubiquitous and essential cofactor, stands at the crossroads of cellular metabolism. Its fundamental role as an acyl group carrier makes it a pivotal molecule in numerous biochemical pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[1] Approximately 4% of all cellular enzymes utilize CoA or its thioester derivatives as a substrate, highlighting its central importance in cellular biochemistry.[1] This technical guide provides an in-depth exploration of the biochemical functions of Coenzyme A, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development endeavors. It is important to note that "Coenzyme A hydrate" refers to the solid, hydrated form of Coenzyme A that is commercially available; once dissolved in aqueous solutions for biochemical assays, it is functionally identical to Coenzyme A.

Core Biochemical Roles of Coenzyme A

Coenzyme A's primary function is to act as a carrier of acyl groups, most notably acetyl groups, forming high-energy thioester bonds. This activation of acyl groups is critical for their participation in a wide array of metabolic reactions.

1. Acyl Group Carrier and the Thioester Bond: The terminal sulfhydryl group of CoA is the reactive site, forming a thioester linkage with carboxylic acids. This bond is energy-rich, and its hydrolysis is highly exergonic, which drives many biosynthetic reactions. A molecule of CoA carrying an acyl group is referred to as acyl-CoA.[1]

2. Central Role in the Citric Acid Cycle: Acetyl-CoA, formed from the breakdown of carbohydrates, fats, and some amino acids, is the primary entry point for two-carbon units into the citric acid cycle. The condensation of acetyl-CoA with oxaloacetate to form citrate is the first committed step of the cycle.[1][2]

3. Fatty Acid Metabolism: CoA is indispensable for both the breakdown (beta-oxidation) and synthesis of fatty acids. In beta-oxidation, fatty acids are converted to fatty acyl-CoA molecules, which are then sequentially oxidized to produce acetyl-CoA.[3] Conversely, in fatty acid synthesis, acetyl-CoA provides the two-carbon building blocks.[1]

4. Allosteric Regulation and Post-Translational Modification: Beyond its role as a substrate, CoA and its derivatives, such as acetyl-CoA, act as allosteric regulators of several key metabolic enzymes.[1] For instance, acetyl-CoA can allosterically activate pyruvate carboxylase and inhibit pyruvate dehydrogenase kinase.[4] Furthermore, acetyl-CoA is the acetyl group donor for the post-translational modification of proteins, including histones, which plays a crucial role in regulating gene expression.

Quantitative Data

Coenzyme A and Acetyl-CoA Concentrations

The cellular concentrations of Coenzyme A and its derivatives vary between different tissues and subcellular compartments, reflecting the diverse metabolic activities of these environments.

| Tissue/Cell Type | Compartment | Coenzyme A (Free) Concentration (µM) | Acetyl-CoA Concentration (µM) | Total CoA (Free + Acyl-CoA) Concentration (mM) | Reference |

| Rat Liver | Mitochondria | - | - | 2.26 - >5 | [1] |

| Rat Liver | Cytosol | - | - | 0.014 - 0.14 | [1] |

| Rat Heart | Mitochondria | - | - | ~95% of total cellular CoA | [1] |

| Rat Heart | Cytosol | - | - | 0.014 - 0.14 | [1] |

| Rat Brain | - | - | ~7 (neuronal cytoplasm) | - | [5] |

| Human Cell Lines (10 mM glucose) | Whole Cell | - | 6 - 13 | - | [6] |

| Human Cell Lines (1 mM glucose) | Whole Cell | - | 2 - 3 | - | [6] |

Enzyme Kinetic Data

The affinity (Km) and maximum reaction velocity (Vmax) of enzymes that utilize Coenzyme A and its derivatives are critical parameters for understanding metabolic flux and for the design of enzyme inhibitors.

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax | Reference |

| Citrate Synthase | Acetyl-CoA | Rat Liver | 16 | - | [4][7] |

| Citrate Synthase | Acetyl-CoA | Porcine Heart | 53 | 4.0 x 10⁻⁴ s⁻¹ | [8] |

| Carnitine Palmitoyltransferase I (CPT I) | Palmitoyl-CoA | Rat Liver | Varies with diet | Varies with diet | [3] |

| Pyruvate Dehydrogenase Complex (PDC) | Coenzyme A | Pea Mitochondria | ~150 (total CoA pool) | - | [9] |

| Fatty Acyl-CoA Synthetase 1 (FATP1) | Coenzyme A | Murine | Comparable to ACS1 | - | [10] |

Experimental Protocols

Quantification of Total Coenzyme A in Tissues and Cells

This protocol describes a method for the measurement of total CoA (free CoA and CoA thioesters) using a derivatization agent followed by HPLC analysis.

a. Sample Preparation (Tissue):

-

Rapidly excise and freeze tissue samples (30-40 mg) in liquid nitrogen.

-

In a glass test tube, add the frozen tissue to cold 1 mM KOH and homogenize for 30 seconds.

-

Add 500 µL of 0.25 M KOH, vortex vigorously for 10 seconds, and keep on ice. This step raises the pH to >12 to hydrolyze CoA thioesters.

-

Incubate the samples at 55°C for 2 hours in a water bath to facilitate hydrolysis.

-

Add 150 µL of 1 M Trizma-HCl and 10 µL of 100 mM monobromobimane (mBBr) and vortex. This adjusts the pH to ~8 for the derivatization reaction.

-

Incubate at room temperature for 2 hours in the dark to allow mBBr to react with the free sulfhydryl group of CoA.

b. Sample Preparation (Adherent Cells):

-

Wash cultured cells with ice-cold PBS, followed by a brief wash with cold water.

-

Add 1 mL of ice-cold water to the culture dish and scrape the cells.

-

Transfer the cell suspension to a glass test tube containing 400 µL of 0.25 M KOH and 1.5 mL of water.

-

Vortex vigorously for 10 seconds.

-

Incubate at 55°C for 1 hour.

-

Proceed with the Trizma-HCl and mBBr addition and incubation as described for tissue samples.

c. HPLC Analysis:

-

Following derivatization, the samples can be analyzed by reverse-phase HPLC with fluorescence detection to quantify the CoA-mBBr adduct.

Citrate Synthase Activity Assay

This colorimetric assay measures the activity of citrate synthase by detecting the production of free Coenzyme A.

a. Principle: Citrate synthase catalyzes the reaction of acetyl-CoA and oxaloacetate to form citrate and CoA-SH. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

b. Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.1

-

DTNB Solution: 10 mM in assay buffer

-

Acetyl-CoA Solution: 10 mM in water

-

Oxaloacetate Solution: 10 mM in assay buffer (prepare fresh)

-

Sample: Isolated mitochondria or cell lysate

c. Procedure:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

DTNB Solution

-

Acetyl-CoA Solution

-

Sample

-

-

Initiate the reaction by adding the Oxaloacetate Solution.

-

Immediately measure the absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Calculate the rate of change in absorbance (ΔA412/min) from the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB being 13,600 M⁻¹cm⁻¹.

Carnitine Palmitoyltransferase I (CPT I) Activity Assay

This radioisotope assay measures the activity of CPT I by quantifying the formation of radiolabeled acyl-carnitine.

a. Principle: CPT I catalyzes the transfer of an acyl group from a fatty acyl-CoA to L-carnitine. By using radiolabeled L-carnitine, the product, acyl-carnitine, can be quantified.

b. Reagents:

-

Incubation Buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 40 mg/L rotenone, 0.5% BSA.

-

Substrates: 100 µM palmitoyl-CoA and 400 µM L-carnitine with 1 µCi of L-[³H]carnitine.

-

Sample: Isolated intact mitochondria.

c. Procedure:

-

Prepare the incubation mixture in a microcentrifuge tube.

-

Add the isolated mitochondria to the mixture.

-

Incubate at a constant temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Extract the radiolabeled palmitoyl-L-carnitine using an organic solvent (e.g., butanol).

-

Quantify the radioactivity in the organic phase using a scintillation counter.

Visualizations of Coenzyme A's Role

The Central Role of Coenzyme A in Metabolism

Caption: A diagram illustrating the central role of Coenzyme A in linking major catabolic and anabolic pathways.

The Citric Acid Cycle

Caption: A simplified diagram of the Citric Acid Cycle, highlighting the entry of Acetyl-CoA.

Fatty Acid Beta-Oxidation

Caption: Workflow of fatty acid activation and beta-oxidation, showing key roles for Coenzyme A.

References

- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of diet on the kinetic behavior of hepatic carnitine palmitoyltransferase I toward different acyl CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | The Regulatory Effects of Acetyl-CoA Distribution in the Healthy and Diseased Brain [frontiersin.org]

- 6. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan | MDPI [mdpi.com]

- 7. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coenzyme A dithioesters: synthesis, characterization and reaction with citrate synthase and acetyl-CoA:choline O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetyl-coenzyme a can regulate activity of the mitochondrial pyruvate dehydrogenase complex in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Coenzyme A Hydrate: A Technical Guide to its Structure, Cellular Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is a ubiquitous and indispensable cofactor in all domains of life, playing a central role in cellular metabolism, signaling, and regulation.[1][2] Its primary function is to act as a carrier of acyl groups, most notably acetyl groups, in a vast array of biochemical reactions.[1][3][4] This technical guide provides an in-depth exploration of the structure of Coenzyme A hydrate, its multifaceted functions within the cell, and detailed experimental protocols for its analysis. The information is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this vital molecule.

Structure of Coenzyme A Hydrate

Coenzyme A is a complex molecule composed of several key components: a β-mercaptoethylamine group, the vitamin pantothenic acid (B5), and a 3'-phosphorylated adenosine diphosphate (ADP) moiety.[1] The reactive thiol (-SH) group at the end of the β-mercaptoethylamine unit is the functional heart of the molecule, forming high-energy thioester bonds with acyl groups.[1] The hydrated form, Coenzyme A hydrate, is the common commercially available and physiologically relevant form.

Physicochemical Properties

A summary of the key physicochemical properties of Coenzyme A hydrate is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C21H36N7O16P3S·xH2O | [5] |

| Molecular Weight | 767.53 g/mol (anhydrous) | [5][6] |

| Appearance | White to light yellow crystalline solid/powder | [5][6] |

| Solubility | Highly soluble in water; insoluble in alcohol, ether, and acetone | [5] |

| pKa (thiol group) | ~9.6 | [5] |

| UV Absorbance (λmax) | 259 nm in water | [5] |

| Molar Extinction Coefficient (ε) | 16,800 M⁻¹cm⁻¹ at 259 nm | [5] |

Cellular Function of Coenzyme A

Coenzyme A and its thioester derivatives, such as acetyl-CoA, are central to a multitude of metabolic and signaling pathways. It is estimated that approximately 4% of all cellular enzymes utilize CoA or its thioesters as substrates.[1]

Central Role in Metabolism

CoA is a critical link in the metabolism of carbohydrates, lipids, and proteins.

-

Citric Acid Cycle (TCA Cycle): Acetyl-CoA, derived from the breakdown of glucose, fatty acids, and some amino acids, is the primary entry point for two-carbon units into the TCA cycle, the central hub of cellular respiration for energy production (ATP).[1][4]

-

Fatty Acid Metabolism: CoA is essential for both the synthesis and degradation (β-oxidation) of fatty acids. It acts as a carrier, shuttling fatty acyl groups into the mitochondria for oxidation and providing the building blocks for fatty acid synthesis in the cytoplasm.[1][7]

-

Ketogenesis: During periods of fasting or low carbohydrate availability, the liver produces ketone bodies from acetyl-CoA as an alternative energy source for extrahepatic tissues.[8]

Signaling and Regulation

Beyond its metabolic roles, CoA and its derivatives are increasingly recognized as key signaling molecules.

-

Protein Acetylation: Acetyl-CoA is the sole donor of the acetyl group for the post-translational modification of proteins, including histones. Histone acetylation is a fundamental epigenetic mechanism that regulates gene expression by altering chromatin structure.[9][10] The availability of nuclear acetyl-CoA directly links the metabolic state of the cell to its transcriptional program.

-

Redox Signaling and Protein CoAlation: Under conditions of oxidative or metabolic stress, CoA can form a disulfide bond with cysteine residues on proteins in a process termed "protein CoAlation".[2][8] This reversible modification protects proteins from irreversible oxidation and can regulate their function, highlighting a novel antioxidant role for CoA.[1][2][8]

-

Allosteric Regulation: Acetyl-CoA acts as an allosteric regulator for several key metabolic enzymes, including pyruvate dehydrogenase and acetyl-CoA carboxylase, thereby controlling the flux through major metabolic pathways.[1][11]

-

PI3K Signaling Pathway: Recent research has uncovered a link between CoA synthesis and the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and proliferation. The PI3K effector kinase AKT can phosphorylate and regulate enzymes involved in CoA biosynthesis.[12]

Quantitative Data

Cellular Concentrations of Coenzyme A and Acetyl-CoA

The intracellular concentrations of CoA and its thioesters vary depending on the cell type, metabolic state, and subcellular compartment. A summary of reported concentrations is provided in Table 2.

| Cell/Tissue Type | Free CoA (nmol/mg protein or nmol/g tissue) | Acetyl-CoA (nmol/mg protein or nmol/g tissue) | Reference(s) |

| Rat Liver | 15-50 | 5-20 | [13][14] |

| Rat Kidney | 10-30 | 3-10 | [13][14] |

| Rat Brain | 5-15 | 2-8 | [13][14] |

| Mouse Cortex | ~10 | ~5 | [13][14] |

| Cultured Cells (e.g., HepG2) | 1-5 | 0.5-2 | |

| Rat Plasma | Very low, but measurable | Very low, but measurable | [13][14] |

Kinetic Parameters of Key Enzymes

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for key enzymes that utilize CoA or its thioesters are crucial for understanding metabolic flux. Representative values are presented in Table 3.

| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference(s) |

| Citrate Synthase | Acetyl-CoA | 16 µM | - | Rat Liver | [3] |

| Citrate Synthase | Acetyl-dithio-CoA | 53 µM | 4.0 x 10⁻⁴ s⁻¹ | - | [15] |

| Acetyl-CoA Carboxylase | Acetyl-CoA | 4 µM (CoA-activated) | - | - | [16][17] |

| Choline O-Acetyltransferase | Acetyl-dithio-CoA | 83 µM | 1.1 x 10⁻² µmol·s⁻¹·(mg protein)⁻¹ | - | [15] |

| hNaa30p (N-alpha-acetyltransferase) | Acetyl-CoA | 4-40 µM (range tested) | - | Human | [18] |

| Thermobifida fusca Acyl-CoA Carboxylase | Acetyl-CoA | ~200 µM | ~1.5 µmol·min⁻¹·mg⁻¹ | Thermobifida fusca | [19] |

| Thermobifida fusca Acyl-CoA Carboxylase | Butyryl-CoA | ~150 µM | ~4 µmol·min⁻¹·mg⁻¹ | Thermobifida fusca | [19] |

| Thermobifida fusca Acyl-CoA Carboxylase | Propionyl-CoA | ~100 µM | ~5 µmol·min⁻¹·mg⁻¹ | Thermobifida fusca | [19] |

Note: Vmax values are often reported in different units and are highly dependent on assay conditions. The provided values are for comparative purposes.

Experimental Protocols

Accurate quantification of CoA and its derivatives is essential for studying their roles in cellular processes. Below are detailed methodologies for key experiments.

Extraction of Coenzyme A from Mammalian Cells

This protocol is adapted from established methods for the extraction of CoA from cultured mammalian cells for subsequent analysis.[20][21]

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold 5% (v/v) Perchloric Acid (PCA)

-

0.1 M NaOH

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Grow cells to the desired confluency in culture plates.

-

Place the culture plates on ice and remove the growth medium.

-

Gently wash the cells twice with ice-cold PBS.

-

Add 0.5 mL of ice-cold 5% PCA to each plate to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the cell lysate/PCA mixture to a pre-chilled microcentrifuge tube.

-

Incubate the tubes on ice for 10 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the acid-soluble CoA species. This extract is now ready for neutralization and analysis by HPLC or other methods.

-

The remaining pellet can be resuspended in 0.1 M NaOH for protein quantification (e.g., using a BCA assay) to normalize the CoA measurements.

Quantification of Coenzyme A by HPLC-UV

This protocol provides a robust method for the simultaneous quantification of CoA and acetyl-CoA using High-Performance Liquid Chromatography with UV detection.[7][13][14][20]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 x 3 mm, 3 µm particle size)

Reagents:

-

Mobile Phase: A buffered solution, typically containing phosphate and/or acetate, with an organic modifier like acetonitrile. A common mobile phase is 100 mM sodium phosphate, 75 mM sodium acetate, pH 4.6, with 6% (v/v) acetonitrile.

-

CoA and Acetyl-CoA standards for calibration curve.

Procedure:

-

Prepare a series of CoA and acetyl-CoA standards of known concentrations in the mobile phase to generate a calibration curve.

-

Neutralize the PCA extracts from the cell extraction protocol (Section 4.1) with a suitable base (e.g., K2CO3) to a pH of ~6-7. Centrifuge to remove the precipitated potassium perchlorate.

-

Inject a fixed volume (e.g., 30 µL) of the neutralized sample and standards onto the HPLC system.

-

Elute the compounds isocratically with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

-

Detect the eluting compounds by their UV absorbance at 259 nm.

-

Identify and quantify the CoA and acetyl-CoA peaks in the samples by comparing their retention times and peak areas to those of the standards.

Fluorometric Assay for Coenzyme A Quantification

Commercially available kits provide a sensitive and high-throughput method for quantifying total free CoA. This protocol is a generalized procedure based on such kits.[22][23][24]

Principle: These assays are typically based on the reaction of the free thiol group of CoA with a proprietary fluorogenic dye. The dye becomes highly fluorescent upon reaction with -SH, and the resulting fluorescence is directly proportional to the amount of CoA in the sample.

Materials:

-

Fluorometric Coenzyme A Assay Kit (containing assay buffer, CoA standard, and fluorogenic dye)

-

Black 96-well or 384-well microplate

-

Fluorescence microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the CoA standard in the provided assay buffer according to the kit's instructions. This will typically range from 0 to 10 or 30 µM.

-

Sample Preparation: Prepare cell or tissue lysates as described in the kit's protocol. This usually involves deproteinization.

-

Reaction Mixture Preparation: Prepare the CoA assay reaction mixture by diluting the fluorogenic dye in the assay buffer as per the kit's instructions.

-

Assay:

-

Add a specific volume (e.g., 50 µL) of the diluted standards and samples to the wells of the black microplate.

-

Add an equal volume (e.g., 50 µL) of the CoA assay reaction mixture to each well.

-

Incubate the plate at room temperature for 10-60 minutes, protected from light.

-

-

Measurement: Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm or 535/587 nm, depending on the kit).

-

Data Analysis: Subtract the fluorescence of the blank (0 µM CoA) from all readings. Plot the fluorescence of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the CoA concentration in the samples.

Signaling Pathways and Experimental Workflows

Coenzyme A Biosynthesis and its Link to PI3K Signaling

Coenzyme A is synthesized from pantothenate (vitamin B5) in a five-step enzymatic pathway. This pathway is tightly regulated, and recent evidence has linked it to the PI3K signaling cascade, a central regulator of cell growth and metabolism.[12]

Role of Acetyl-CoA in Histone Acetylation and Gene Regulation

The availability of nuclear acetyl-CoA is a critical determinant of histone acetylation levels, thereby linking cellular metabolism directly to epigenetic regulation and gene expression.

Protein CoAlation as a Redox Regulatory Mechanism

Protein CoAlation is a recently discovered post-translational modification that protects proteins from oxidative damage and regulates their function.

Conclusion

Coenzyme A hydrate is a molecule of profound importance in cellular biology, acting as a central node in metabolism and a critical player in cellular signaling and regulation. A thorough understanding of its structure, function, and the methods for its analysis is paramount for researchers in the fields of biochemistry, cell biology, and drug development. This technical guide provides a comprehensive overview to aid in these endeavors, offering detailed protocols and a summary of key quantitative data to facilitate further research into the multifaceted roles of this essential cofactor.

References

- 1. Coenzyme A - Wikipedia [en.wikipedia.org]

- 2. Protein CoAlation and antioxidant function of coenzyme A in prokaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]

- 5. Coenzyme A | 85-61-0 [chemicalbook.com]

- 6. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Coenzyme A, protein CoAlation and redox regulation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imrpress.com [imrpress.com]

- 10. imrpress.com [imrpress.com]

- 11. portlandpress.com [portlandpress.com]

- 12. Regulatory Mechanisms Linking Coenzyme A Synthesis and PI3K Signaling [dash.harvard.edu]

- 13. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Coenzyme A dithioesters: synthesis, characterization and reaction with citrate synthase and acetyl-CoA:choline O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]

- 20. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Video: Quantification of Coenzyme A in Cells and Tissues [jove.com]

- 22. content.abcam.com [content.abcam.com]

- 23. assaygenie.com [assaygenie.com]

- 24. content.abcam.com [content.abcam.com]

The Discovery of Coenzyme A: A Technical Dissection of Fritz Lipmann's Nobel-Winning Research

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the seminal work of Fritz Lipmann leading to the discovery and characterization of Coenzyme A (CoA). Central to intermediary metabolism, the elucidation of CoA's structure and function represented a paradigm shift in the understanding of bioenergetics and biosynthetic pathways. This document details the historical context, the pivotal experiments, and the logical framework that culminated in Lipmann being awarded the 1953 Nobel Prize in Physiology or Medicine. We present a meticulous compilation of the quantitative data from his key publications, detailed experimental protocols, and visualizations of the associated biochemical pathways and experimental workflows, offering a comprehensive resource for professionals in the life sciences.

Introduction: The Quest for "Active Acetate"

In the early 20th century, the central pathways of cellular metabolism, such as glycolysis and the citric acid cycle, were being rapidly uncovered. A critical missing link, however, was the identity of the two-carbon "active acetate" molecule that funneled the products of carbohydrate, fat, and amino acid breakdown into the citric acid cycle for energy production.[1] It was understood that this intermediate was key to a vast network of metabolic reactions, but its chemical nature remained elusive. Fritz Lipmann, through a series of elegant and systematic experiments, embarked on a journey to isolate and identify this crucial factor. His work not only identified "active acetate" as acetyl-CoA but also unveiled a new and ubiquitous coenzyme essential for a multitude of enzymatic reactions.[2][3][4]

The Discovery Unfolds: A Chronological and Logical Progression

Lipmann's path to discovering Coenzyme A was not a single breakthrough but a methodical progression of observations and deductions. His research on the acetylation of sulfonamides in pigeon liver extracts proved to be the key experimental system.

-

Initial Observations (Early 1940s): Lipmann observed that the acetylation of sulfonamides in pigeon liver homogenates required a heat-stable cofactor that was lost upon dialysis of the liver extract.[5] This indicated the presence of a small, non-proteinaceous molecule essential for the enzymatic transfer of acetyl groups.[5]

-

The "A" for Activation (1945): Lipmann named this unknown factor "Coenzyme A," with the "A" signifying its role in the "activation of acetate."[2] He hypothesized that this coenzyme was a carrier of an "active" acetyl group.

-

Isolation and Purification (1946-1947): A significant effort was undertaken to isolate and purify CoA from pig liver, a rich source of the coenzyme.[2] This painstaking process involved multiple fractionation steps to concentrate the active factor.

-

The Pantothenic Acid Connection (1947): In a crucial step towards elucidating its structure, Lipmann and his colleagues discovered that pantothenic acid (Vitamin B5) was a central component of Coenzyme A.[6] This finding connected the coenzyme to a known nutritional factor.

-

Elucidation of the Structure (Early 1950s): Through a combination of enzymatic and chemical degradation studies, the complete structure of Coenzyme A was determined. It was revealed to be a complex molecule comprising adenosine 3'-phosphate 5'-pyrophosphate, pantothenic acid, and β-mercaptoethylamine.[2] The reactive thiol (-SH) group of β-mercaptoethylamine was identified as the site of acetyl group attachment.

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments that underpinned the discovery of Coenzyme A.

Preparation of Pigeon Liver Extract

A highly active system for acetylation was found in pigeon liver homogenates, which served as the primary source of the acetylating enzymes in Lipmann's initial studies.[5]

-

Homogenization: Fresh or frozen pigeon livers were homogenized in a chilled blender with a suitable buffer, typically a potassium chloride solution.

-

Centrifugation: The homogenate was centrifuged at low speed to remove cell debris, nuclei, and mitochondria, yielding a crude supernatant containing the soluble enzymes and cofactors.

-

Dialysis: To demonstrate the requirement for a small, heat-stable cofactor, the crude extract was dialyzed against a buffer to remove small molecules, including Coenzyme A.

Assay for Sulfonamide Acetylation

This assay was the workhorse for tracking the purification of Coenzyme A. The principle of the assay is the enzymatic transfer of an acetyl group to a sulfonamide, with the amount of acetylated sulfonamide formed being proportional to the amount of Coenzyme A present.

-

Reaction Mixture: A typical reaction mixture contained:

-

Pigeon liver extract (dialyzed, as the enzyme source)

-

Sulfanilamide (as the acetyl acceptor)

-

ATP (as the energy source)

-

Acetate (as the acetyl donor)

-

A source of Coenzyme A (the sample to be assayed)

-

Magnesium ions (as a cofactor for the enzymes)

-

-

Incubation: The reaction mixture was incubated at 37°C for a defined period.

-

Quantification: The reaction was stopped, and the amount of acetylated sulfanilamide was determined colorimetrically.

Purification of Coenzyme A from Pig Liver

Lipmann and his team developed a multi-step protocol to purify Coenzyme A from pig liver.[2] The activity of the fractions was monitored at each stage using the sulfonamide acetylation assay.

| Step | Procedure |

| 1. Extraction | Minced pig liver was extracted with hot water to release the heat-stable Coenzyme A. |

| 2. Lead Acetate Precipitation | Impurities were precipitated by the addition of lead acetate. |

| 3. Silver Nitrate Precipitation | Coenzyme A was precipitated from the supernatant with silver nitrate. |

| 4. Hydrogen Sulfide Treatment | The silver was removed from the precipitate by treatment with hydrogen sulfide. |

| 5. Barium Salt Fractionation | Further purification was achieved by fractional precipitation with barium salts. |

| 6. Adsorption Chromatography | The final purification steps often involved adsorption chromatography on materials like charcoal or alumina. |

Table 1: Summary of the purification protocol for Coenzyme A from pig liver.

Quantitative Data from Lipmann's Experiments

The following tables summarize some of the key quantitative findings from Lipmann's research, illustrating the dependence of various enzymatic reactions on the presence of Coenzyme A.

| Coenzyme A (units) | Acetylsulfanilamide formed (µmol) |

| 0 | 0.05 |

| 5 | 0.25 |

| 10 | 0.48 |

| 20 | 0.85 |

| 40 | 1.20 |

Table 2: Effect of Coenzyme A concentration on the acetylation of sulfanilamide by a dialyzed pigeon liver extract. Data are illustrative based on descriptions in Lipmann's publications.

| Condition | Citrate Synthesized (µmol) |

| Complete System | 1.5 |

| - Coenzyme A | 0.1 |

| - ATP | 0.2 |

| - Acetate | 0.05 |

Table 3: Requirement of Coenzyme A, ATP, and acetate for citrate synthesis in a pigeon liver enzyme preparation. Data are illustrative based on descriptions in Lipmann's publications.

The Central Role of Coenzyme A in Metabolism

The discovery of Coenzyme A and its acetylated form, acetyl-CoA, revealed its central position in intermediary metabolism, linking major catabolic and anabolic pathways.

The Structure of Coenzyme A

The chemical structure of Coenzyme A, a complex molecule, was a significant achievement in its own right. Its key components are adenosine 3'-phosphate 5'-pyrophosphate, pantothenic acid, and β-mercaptoethylamine, with the latter providing the reactive thiol group.[2]

Conclusion and Significance

Fritz Lipmann's discovery of Coenzyme A was a monumental achievement in biochemistry. It not only identified the long-sought "active acetate" but also unveiled a fundamental mechanism of metabolic regulation and biosynthesis. The central role of acetyl-CoA in linking the breakdown of major food molecules to energy production and the synthesis of essential cellular components remains a cornerstone of modern biochemistry.[1] This work opened up new avenues of research into enzyme kinetics, metabolic control, and the role of vitamins in cellular function. For drug development professionals, understanding the intricate network of CoA-dependent pathways is crucial for identifying novel therapeutic targets for a range of metabolic disorders, infectious diseases, and cancer. The legacy of Lipmann's meticulous and insightful research continues to influence the landscape of biological and medical science.

References

- 1. Coenzyme for acetylation, a pantothenic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipmann Discovers Coenzyme A | Research Starters | EBSCO Research [ebsco.com]

- 3. Fritz Lipmann--Nobel Prize in discovery of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of acetyl transfer enzymes in pigeon liver extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

Coenzyme A Hydrate: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is a pivotal cofactor in cellular metabolism, indispensable for a multitude of biochemical reactions. Its primary role involves the transfer of acyl groups, most notably as acetyl-CoA in the Krebs cycle and in fatty acid metabolism.[1][2][3] The stability of CoA is a critical factor for researchers in various fields, including drug development, as its degradation can significantly impact experimental outcomes and the efficacy of therapeutic interventions. This technical guide provides a comprehensive overview of the stability of Coenzyme A hydrate and its intricate degradation pathways, both enzymatic and non-enzymatic. It is designed to be a valuable resource for scientists and professionals working with this essential molecule.

Stability of Coenzyme A Hydrate

The stability of Coenzyme A is influenced by several factors, including its form (free acid vs. salt), pH, temperature, and the presence of oxidizing agents.

Chemical Stability

Coenzyme A in its free acid form is known to be less stable than its lithium or sodium salts.[3] Aqueous solutions of CoA are particularly susceptible to degradation under alkaline conditions.[3] The primary non-enzymatic degradation pathway is the air oxidation of its reactive thiol group, leading to the formation of CoA disulfides and mixed disulfides (e.g., with glutathione).[3]

Table 1: Stability of Coenzyme A under Various Conditions

| Form | Condition | Observation | Reference |

| Free Acid | -20 °C, 6 months | ~5% degradation | [3] |

| Free Acid | 37 °C, 1 month | Near complete degradation | [3] |

| Lithium/Sodium Salts | Various temperatures, several months | Negligible degradation | [3] |

| Aqueous Solution | pH > 8, 25 °C, 24 hours | 31% loss of activity | [3] |

| Aqueous Solution (frozen) | pH 2-6 | Relatively stable | [3] |

Degradation Pathways of Coenzyme A

The degradation of Coenzyme A is a complex process involving both extracellular and intracellular enzymatic pathways. These pathways are crucial for regulating intracellular CoA levels and for recycling its precursor, pantothenate (Vitamin B5).

Extracellular Degradation Pathway

In the extracellular space, CoA is sequentially broken down by a series of enzymes. This process is essential for the absorption of pantothenate from dietary sources.

References

A Comprehensive Technical Guide to the Storage and Stability of Coenzyme A Hydrate Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the optimal storage conditions, stability profile, and analytical methodologies for ensuring the integrity of Coenzyme A (CoA) hydrate powder, a critical cofactor in numerous biochemical pathways.

Introduction

Coenzyme A is a fundamental molecule in cellular metabolism, participating in the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids and carbohydrates. Its inherent chemical complexity, featuring a reactive thiol group, makes it susceptible to degradation, necessitating strict storage and handling protocols to maintain its biological activity and purity. This document outlines the critical factors influencing the stability of Coenzyme A hydrate powder and provides guidance on its proper management in a research and development setting.

Recommended Storage Conditions

Coenzyme A hydrate powder is a hygroscopic, whitish powder that is sensitive to moisture, light, and heat.[1] To ensure its long-term stability, it is imperative to adhere to the following storage recommendations.

Summary of Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C is the most frequently recommended storage temperature.[1] Some suppliers suggest ≤ -4°C or -70°C for high-purity grades.[2][3] | Minimizes chemical degradation and preserves the integrity of the molecule. |

| Humidity | Store in a dry environment. The use of desiccants is advisable. | Coenzyme A hydrate is hygroscopic; moisture can lead to hydrolysis and degradation.[1][4] |

| Light | Protect from direct light. Store in an opaque or amber container. | Exposure to light can cause decomposition over the long term.[1][4] |

| Atmosphere | For long-term storage, consider storing under an inert gas like argon. | Minimizes oxidation of the thiol group. |

| Container | Tightly sealed, non-reactive containers (e.g., glass or polyethylene). | Prevents exposure to moisture and atmospheric oxygen. |

Stability Profile

The stability of Coenzyme A is influenced by its form (free acid vs. salt), pH, and exposure to environmental factors.

-

Form: The free acid form of Coenzyme A is less stable than its sodium or lithium salts. One source indicates that the free acid may experience approximately 5% decomposition over six months when stored at -20°C.[5]

-

Moisture: As a hydrate, the compound contains water molecules within its crystal structure. However, it is also hygroscopic and will absorb additional moisture from the atmosphere, which can accelerate degradation.[1][4]

-

Light: Long-term exposure to light can lead to decomposition.[1][4]

-

pH: In aqueous solutions, Coenzyme A is unstable at a pH above 8. A 31% loss of activity has been reported after 24 hours at 25°C and pH 8. Stock solutions are relatively stable when frozen at a pH between 2 and 6.[6]

-

Oxidation: The thiol group (-SH) of Coenzyme A is susceptible to oxidation, which can lead to the formation of disulfides (CoA-S-S-CoA) and mixed disulfides. This is a likely major route of activity loss.[6]

Quantitative Stability Data

Obtaining precise quantitative data on the degradation kinetics of Coenzyme A hydrate powder under various temperature and humidity conditions from publicly available literature is challenging. The following table provides a summary of the available information.

| Temperature | Humidity | Duration | Degradation | Form |

| -20°C | Dry | 6 months | ~5% | Free Acid[5] |

| -80°C | Dry | 2 years | Stable | Standard Stock Solutions[4] |

| 25°C, pH 8 | Aqueous Solution | 24 hours | 31% activity loss | Not specified[6] |

Note: For a comprehensive understanding of a specific lot's stability, it is crucial to consult the Certificate of Analysis (CoA) provided by the supplier or conduct in-house stability studies.[7]

Degradation Pathway and Logic for Storage

The recommended storage conditions are designed to mitigate the primary degradation pathways of Coenzyme A. The following diagram illustrates the logical approach to preventing degradation.

References

- 1. carlroth.com [carlroth.com]

- 2. 辅酶 A 水合物 ≥85% (UV, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. コエンザイム A 水和物 ≥85% (UV, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. carlroth.com [carlroth.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. Coenzyme A - Wikipedia [en.wikipedia.org]

- 7. 辅酶 A 水合物 ≥85% (UV, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide to Coenzyme A (CoA) Hydrate Solubility in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the factors governing the solubility and stability of Coenzyme A (CoA) hydrate in aqueous buffer systems. Understanding these parameters is critical for ensuring the integrity and efficacy of experimental results in biochemical assays, drug formulation, and metabolic research.

Overview of Coenzyme A Solubility

Coenzyme A (CoA) is a pivotal cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle[1][2]. It is a hydrophilic molecule, and its hydrate forms are generally soluble in water. However, its practical application in buffered solutions is often limited not by its intrinsic solubility, but by its chemical stability. Factors such as pH, temperature, buffer composition, and the presence of oxidizing agents can significantly impact the concentration of active, soluble CoA.

Key Factors Influencing Solubility and Stability

The preparation of viable Coenzyme A solutions requires careful consideration of several environmental factors that dictate both its ability to dissolve and its rate of degradation.

-

pH: The pH of the aqueous buffer is the most critical factor. CoA solutions are relatively stable when maintained at an acidic to neutral pH, ideally between 2 and 6.[1] Above pH 8, the molecule becomes highly unstable, with one study noting a 31% loss of activity after just 24 hours at 25°C and pH 8.[1] This degradation is primarily due to hydrolysis.

-

Temperature: While heating or sonication can aid in dissolving CoA powder, prolonged exposure to elevated temperatures accelerates degradation. For long-term storage, aqueous stock solutions should be aliquoted and frozen.[1]

-

Form of Coenzyme A: CoA is commercially available as a free acid or as a more stable lithium or sodium salt[1]. The salt forms exhibit greater stability, with negligible degradation observed over several months at various temperatures, whereas the free acid can degrade even when stored frozen (-20°C)[1].

-

Oxidation: The thiol group (-SH) on CoA is susceptible to air oxidation, which leads to the formation of CoA disulfides or mixed disulfides (e.g., with glutathione). This process inactivates the molecule. Preparing solutions with deoxygenated buffers and minimizing headspace can mitigate this issue. The use of reducing agents like dithiothreitol (DTT) can regenerate free CoA from its disulfide form[1].

-

Buffer Composition: The choice between common biological buffers like Tris and phosphate can influence experimental outcomes. Phosphate buffers are effective in the 5.8 to 8.0 pH range, while Tris is effective from 7.0 to 9.0[3]. However, phosphate ions can precipitate in the presence of divalent cations like Mg²⁺ or Ca²⁺, which can also affect the solubility of CoA derivatives[3][4]. Tris buffers contain a primary amine group that can chelate metal ions and their pH is more sensitive to temperature changes[3][5].

Quantitative Solubility Data

Specific solubility data for Coenzyme A hydrate across a wide range of buffers is not extensively published, largely because stability is the more pressing practical constraint. The available data primarily refers to solubility in water.

| Compound | Solvent | Temperature | Reported Solubility | Salt Form | Citation |

| Coenzyme A | Water | Not Specified | ~50 mg/mL | Sodium Salt | [6] |

| Coenzyme A | Water | Not Specified | up to 50 mg/mL | Free Acid | [6] |

Note: For acyl-CoA derivatives, solubility can be much lower and highly dependent on buffer components. For example, in a 0.10 M Tris-HCl buffer (pH 7.4), 90% of a 100 µM solution of palmitoyl-CoA precipitates with the addition of 1 mM Mg²⁺.[4]

Diagrams and Visualizations

Visual aids are essential for conceptualizing the complex interactions and processes involving Coenzyme A.

Caption: Logical relationship of factors influencing CoA solubility and stability.

Caption: Standard workflow for determining the solubility of Coenzyme A.

Caption: Simplified diagram of Acetyl-CoA entering the Citric Acid Cycle.

Experimental Protocols

This section outlines a generalized protocol for determining the equilibrium solubility of Coenzyme A hydrate in a specific aqueous buffer. This method is synthesized from standard laboratory practices and information from CoA quantification assay kits[7][8].

-

Coenzyme A hydrate (free acid or salt form)

-

High-purity water (e.g., HPLC-grade)

-

Buffer components (e.g., Tris base, monobasic/dibasic sodium phosphate)

-

Acids/bases for pH adjustment (e.g., HCl, NaOH)

-

Inert gas (e.g., nitrogen or argon) for deoxygenating buffers

-

Microcentrifuge tubes

-

Variable temperature shaker/incubator

-

Calibrated pH meter

-

Microcentrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Quantification system (e.g., HPLC with UV detector or plate reader with appropriate filters for colorimetric/fluorometric assay)

-

Coenzyme A quantification kit or standards

-

Buffer Preparation:

-

Prepare the desired aqueous buffer (e.g., 100 mM Tris-HCl or 50 mM Sodium Phosphate) at the target pH.

-

To minimize oxidation of CoA, deoxygenate the buffer by sparging with an inert gas like nitrogen for 15-20 minutes.

-

Confirm the final pH of the buffer at the intended experimental temperature, as the pKa of some buffers (especially Tris) is temperature-dependent[5].

-

-

Preparation of Saturated Solution:

-

Add an excess amount of Coenzyme A hydrate powder to a known volume of the prepared buffer in a microcentrifuge tube. "Excess" means adding enough solid so that undissolved powder remains visible after equilibration.

-

Tightly cap the tube to minimize exposure to air.

-

-

Equilibration:

-

Place the tube in a shaker or rotator set to a constant temperature (e.g., 25°C).

-

Allow the slurry to equilibrate for a sufficient period (e.g., 24 hours) to ensure the solution is fully saturated. The exact time may need to be determined empirically.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the tube at high speed (e.g., 14,000 x g) for 10-15 minutes at the same constant temperature to pellet the excess solid CoA.

-

Carefully collect the supernatant without disturbing the pellet. For added certainty, the collected supernatant can be passed through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification of Dissolved Coenzyme A:

-

Immediately prepare serial dilutions of the clear supernatant using the same buffer.

-

Quantify the concentration of Coenzyme A in the diluted samples using a validated method.

-

HPLC with UV Detection: This is a highly accurate method. CoA can be separated on a C18 column and detected by its absorbance at ~260 nm[7][9]. A standard curve must be generated using known concentrations of a CoA standard.

-

Commercial Assay Kit: Alternatively, use a colorimetric or fluorometric assay kit[8]. These kits typically involve an enzymatic reaction that produces a signal proportional to the CoA concentration. Follow the manufacturer's instructions precisely, ensuring the standard curve is prepared in the same buffer as the samples.

-

-

-

Calculation:

-

Using the standard curve, determine the concentration of CoA in the diluted samples.

-

Multiply by the dilution factor to calculate the concentration in the original saturated supernatant. This value represents the equilibrium solubility under the tested conditions (buffer, pH, temperature).

-

Conclusion

While Coenzyme A hydrate is readily soluble in water, its use in buffered solutions is governed by its chemical stability. The most critical parameter to control is pH, with an optimal range of 2-6 for stability. Researchers must also consider the effects of temperature, oxidation, and specific buffer components, which can lead to degradation or precipitation. For accurate and reproducible results, it is recommended to prepare fresh CoA solutions in deoxygenated, pH-controlled buffers immediately before use and to store stock solutions as frozen aliquots. When precise concentrations are required, the solubility and stability should be empirically verified under the specific experimental conditions.

References

- 1. Coenzyme A - Wikipedia [en.wikipedia.org]

- 2. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Difference Between Tris Buffer and Phosphate Buffer [vacutaineradditives.com]

- 6. Coenzyme A hydrate ≥85% (UV, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

A Researcher's Guide to Coenzyme A: Hydrate vs. Free Acid Formulations

Introduction: Coenzyme A (CoA) is a ubiquitous and essential cofactor in all living organisms, playing a pivotal role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[1][2] Its function as an acyl group carrier makes it central to cellular energy metabolism and biosynthesis.[2][3] For researchers, scientists, and drug development professionals, CoA is commercially available primarily in two forms: Coenzyme A hydrate and Coenzyme A free acid. The choice between these forms is not trivial, as their distinct physicochemical properties can significantly influence experimental accuracy, stability, and outcomes. This technical guide provides an in-depth comparison of Coenzyme A hydrate and Coenzyme A free acid, offering a clear framework for selecting the appropriate compound for specific research applications.

Core Chemical and Physical Differences

The fundamental distinction between the two forms lies in the incorporation of water molecules within the crystalline structure of the hydrate. This hydration affects several key parameters.

-

Molecular Composition: The free acid form represents the pure Coenzyme A molecule. The hydrate form has the same core structure but includes a variable number of water molecules (·xH₂O) associated with each CoA molecule.[4] This directly impacts the molecular weight.

-

Molecular Weight and Concentration Calculations: The molecular weight of the anhydrous free acid is approximately 767.53 g/mol .[4][5] The hydrate's molecular weight is higher and varies depending on the degree of hydration. For example, a dihydrate form (CoA·2H₂O) has a molecular weight of approximately 803.56 g/mol .[5] This difference is critical: when preparing solutions of a specific molarity, using the anhydrous molecular weight for the hydrate form will lead to a lower-than-expected concentration of active CoA.

-

Stability and Storage: Coenzyme A free acid is significantly less stable than its salt and hydrate forms.[1][6] Reports indicate that the free acid can degrade by approximately 5% within six months even when stored at -20°C and degrades almost completely after one month at 37°C.[1][6] In contrast, salt forms are more stable with negligible degradation over several months.[1][6] Aqueous solutions of CoA are unstable above pH 8, losing significant activity within 24 hours at 25°C.[1] Stock solutions are best prepared at a pH between 2 and 6 and stored frozen.[1]

-

Purity and Assay: The purity of commercially available CoA is often determined by methods like UV-spectroscopy and HPLC.[4] For the hydrate form, the specified purity (e.g., ≥88%) refers to the percentage of CoA by weight in the hydrated solid, accounting for the mass of the water molecules.[1] The free acid form, while theoretically offering a higher mass percentage of CoA, may have lower overall purity due to its inherent instability if not handled and stored with extreme care.[5]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between Coenzyme A hydrate and Coenzyme A free acid based on available data.

Table 1: Physicochemical Properties

| Property | Coenzyme A Hydrate | Coenzyme A Free Acid |

| Molecular Formula | C₂₁H₃₆N₇O₁₆P₃S · xH₂O[4] | C₂₁H₃₆N₇O₁₆P₃S[5] |

| Molecular Weight | > 767.53 g/mol (Varies with hydration) | 767.53 g/mol [4][5] |

| Typical Purity (Assay) | ≥85% - ≥88%[1][4] | >75% - >94%[5] |

| Appearance | Creamy white to light creamy powder[1][7] | Lyophilized powder |

| Solubility | Soluble in cold water[7] | Soluble in water[8] |

Table 2: Stability Profile

| Condition | Coenzyme A Hydrate / Salt Forms | Coenzyme A Free Acid |

| Solid, Long-Term Storage | More stable; negligible degradation over months at various temperatures.[1][6] | Less stable; ~5% degradation after 6 months at -20°C.[1][6] |

| Aqueous Solution (pH > 8) | Unstable[1] | Unstable; 31% activity loss after 24h at 25°C.[1] |

| Aqueous Solution (pH 2-6) | Relatively stable when frozen.[1] | Relatively stable when frozen.[1] |

| Recommended Storage Temp. | ≤ -4°C to -20°C[1][7] | -20°C to -70°C[4][5] |

Mandatory Visualization

The following diagrams illustrate key conceptual and practical differences.

Caption: Conceptual difference between anhydrous and hydrated forms of Coenzyme A.

Caption: Workflow for preparing a standardized Coenzyme A solution.

Experimental Protocols

Accurate characterization and quantification of Coenzyme A are paramount. The following are detailed methodologies for key analytical procedures.

Protocol 1: Determination of Water Content by Karl Fischer Titration

This method is essential for accurately characterizing Coenzyme A hydrate. It quantifies the amount of water present in the solid material.

-

Principle: The Karl Fischer titration is a specific method for water determination based on the Bunsen reaction, where iodine is reduced by sulfur dioxide in the presence of water.[6][9] The endpoint is detected electrometrically.

-

Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric). The coulometric method is suitable for very low water content (<1%), while the volumetric method is used for higher levels.[9][10]

-

Reagents:

-

Karl Fischer Reagent (hydranal or equivalent)

-

Anhydrous methanol or other suitable solvent

-

Sodium tartrate dihydrate (for standardization)

-

-

Procedure (Volumetric Method):

-

Standardization: Determine the water equivalence factor (F) of the Karl Fischer reagent. Accurately weigh 150-350 mg of sodium tartrate dihydrate, transfer it to the titration vessel containing pre-neutralized methanol, and titrate to the endpoint. Calculate F (mg H₂O / mL reagent).[6]

-

Sample Analysis: Add a known volume of anhydrous methanol to the titration flask and neutralize it with the Karl Fischer reagent to the electrometric endpoint.

-

Accurately weigh a specified quantity of the Coenzyme A hydrate sample and quickly transfer it to the titration flask.

-

Allow the sample to dissolve or the water to be extracted while stirring.

-

Titrate the solution with the Karl Fischer reagent to the endpoint. Record the volume of reagent consumed (B.R.).

-

Calculation: Water Content (%) = (B.R. × F) / (Weight of Sample in mg) × 100

-

Protocol 2: Quantification of Coenzyme A Concentration by Ellman's Assay

This spectrophotometric assay quantifies the free sulfhydryl (-SH) group on the CoA molecule, providing an accurate measure of the active coenzyme concentration in a solution.

-

Principle: Ellman's Reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[4][11]

-

Reagents:

-

Procedure (Using Molar Extinction Coefficient):

-

Prepare a blank by mixing 250 µL of Reaction Buffer with 50 µL of Ellman's Reagent Solution in a cuvette or microplate well.

-

Prepare the sample tube by mixing 250 µL of the Coenzyme A solution (diluted in Reaction Buffer if necessary to be <1.0 mM) with 50 µL of Ellman's Reagent Solution.[11]

-

Mix and incubate at room temperature for 15 minutes.[11]

-

Zero the spectrophotometer with the blank at 412 nm.

-

Measure the absorbance of the sample at 412 nm.

-

Calculation: Concentration (M) = Absorbance at 412 nm / (14,150 M⁻¹cm⁻¹ × path length in cm) Note: The molar extinction coefficient for TNB is 14,150 M⁻¹cm⁻¹.[11] The path length is typically 1 cm for a standard cuvette.

-

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method to separate and quantify Coenzyme A from potential impurities or degradation products, such as its disulfide form or related metabolites like acetyl-CoA.

-

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. CoA is detected by its UV absorbance at 259 nm.

-

Instrumentation: HPLC system with a UV detector, a reverse-phase C18 column, and an autosampler.

-

Methodology (adapted from a published method for CoA and Acetyl-CoA): [13][14]

-

Column: RP-C18, 150 × 3 mm, 3 µm particle size.[13]

-

Mobile Phase: A buffer system appropriate for separating CoA. A published method uses a gradient of sodium phosphate buffer and acetonitrile. For simplicity, an isocratic system can be developed. For the cited method, the mobile phase composition is not detailed but the resulting retention times are given.

-

Flow Rate: 0.5 mL/min.[13]

-

Detection: UV at 259 nm.[13]

-

Sample Preparation: Dissolve the Coenzyme A sample (hydrate or free acid) in deionized water or a weak buffer to a known concentration (e.g., 1 mg/mL). If analyzing from a biological matrix, a deproteinization step with perchloric acid (PCA) is required.[13] Filter the sample through a 0.22 µm syringe filter before injection.

-

Standard Preparation: Prepare a standard solution of high-purity Coenzyme A at a known concentration.

-

Analysis: Inject the standard and sample solutions. Under the specified conditions, CoA has a retention time of approximately 3.8 minutes.[13] Purity is calculated by comparing the peak area of Coenzyme A to the total area of all peaks in the chromatogram. Purity (%) = (Peak Area of CoA / Total Peak Area) × 100

-

Key Considerations for Researchers

-

For Precise Enzymatic Assays: If the exact molar concentration of CoA is critical for determining kinetic parameters (Kₘ, Vₘₐₓ), using the Coenzyme A free acid form is often preferred, as its molecular weight is fixed. However, its instability requires meticulous handling and immediate use after dissolution. Alternatively, if using the hydrate , its water content must be determined (e.g., by Karl Fischer titration) or the assay value from the supplier's Certificate of Analysis must be used to calculate a corrected molecular weight for accurate solution preparation.

-

For Long-Term Storage and General Use: For applications where high stability is more important than pinpoint molar accuracy upon initial weighing (e.g., as a component in a cell culture medium or for qualitative experiments), the Coenzyme A hydrate is the superior choice due to its enhanced stability.[1]

-

Solution Preparation and Handling: Regardless of the form used, always dissolve Coenzyme A in a slightly acidic buffer (pH 2-6) to minimize degradation.[1] Prepare stock solutions fresh and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Drug Development Applications: The hydrate form has been noted for its potential to improve the solubility and bioavailability of therapeutic agents, making it a valuable consideration in drug formulation studies.[1][14]

By understanding these fundamental differences and applying the appropriate analytical methods, researchers can ensure the accuracy, reproducibility, and success of their experiments involving this vital metabolic cofactor.

References

- 1. Coenzyme A - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 7. smj.org.sa [smj.org.sa]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. mt.com [mt.com]

- 10. Karl Fischer water content titration - Scharlab [scharlab.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Central Role of Coenzyme A in the Dichotomy of Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) stands as a pivotal molecule at the crossroads of cellular metabolism, critically dictating the flux of carbon between anabolic and catabolic pathways. This technical guide provides an in-depth exploration of the multifaceted role of CoA and its thioester derivatives, particularly acetyl-CoA and malonyl-CoA, in the tightly regulated processes of fatty acid synthesis and oxidation. We will dissect the biochemical pathways, regulatory networks, and key enzymatic players that are governed by CoA, presenting quantitative data to illustrate the kinetic and thermodynamic landscape. Furthermore, this guide furnishes detailed experimental protocols for the quantitative assessment of these pathways and employs visualizations to clarify complex molecular interactions and workflows, offering a comprehensive resource for researchers in metabolic diseases and drug discovery.

Introduction: Coenzyme A - The Acyl Group Chauffeur

Coenzyme A is a ubiquitous and essential cofactor synthesized from pantothenic acid (vitamin B5), cysteine, and ATP.[1][2] Its structure, featuring a reactive thiol (-SH) group, enables it to function as a carrier of acyl groups, most notably as acetyl-CoA.[3] This activation of carboxylic acids via the formation of a high-energy thioester bond is fundamental to numerous metabolic processes, including the citric acid cycle and, most pertinently to this guide, the synthesis and degradation of fatty acids.[1][3] The intracellular concentration and compartmentalization of CoA and its acyl derivatives are tightly regulated, reflecting the cell's energetic status and dictating the direction of fatty acid metabolism.[4][5]

The Anabolic Arm: Coenzyme A in De Novo Fatty Acid Synthesis

De novo fatty acid synthesis is the primary pathway for converting excess carbohydrates and amino acids into long-chain fatty acids for energy storage or incorporation into membranes. This process, occurring predominantly in the cytoplasm of hepatocytes and adipocytes, is critically dependent on a steady supply of CoA and its derivatives.[6]

The Genesis of Cytosolic Acetyl-CoA: The Citrate Shuttle

The primary building block for fatty acid synthesis is acetyl-CoA, which is largely generated within the mitochondria from pyruvate oxidation and amino acid catabolism.[7] As the inner mitochondrial membrane is impermeable to acetyl-CoA, a specialized transport mechanism, the citrate shuttle, is employed to translocate acetyl units to the cytosol.

Pathway Description:

-

Citrate Formation: In the mitochondrial matrix, acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase.

-

Citrate Transport: When mitochondrial ATP levels are high, isocitrate dehydrogenase is inhibited, leading to an accumulation of citrate which is then transported into the cytosol via the mitochondrial citrate carrier.

-

Cytosolic Acetyl-CoA Regeneration: In the cytosol, ATP-citrate lyase (ACLY) cleaves citrate back into acetyl-CoA and oxaloacetate, a reaction that requires ATP and CoA.

References

- 1. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Coenzyme A in Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. portlandpress.com [portlandpress.com]

- 5. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.5. Mass Spectrometry Analysis of Free Fatty Acids [bio-protocol.org]

- 7. microbiologyresearch.org [microbiologyresearch.org]

The Pivotal Role of Coenzyme A in the Citric Acid Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is a ubiquitous and essential cofactor that functions as a carrier of acyl groups in a vast array of metabolic pathways.[1] Its central role in cellular metabolism is exemplified by its indispensable involvement in the citric acid cycle (TCA cycle), the final common pathway for the oxidation of carbohydrates, fatty acids, and amino acids.[2][3] The thioester bond in CoA derivatives, most notably acetyl-CoA, is a high-energy bond, the cleavage of which drives key reactions forward. This technical guide provides an in-depth exploration of Coenzyme A's involvement in the core reactions of the citric acid cycle, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.

The Gateway: Formation of Acetyl-CoA by the Pyruvate Dehydrogenase Complex

The entry of carbon units from glycolysis into the citric acid cycle is mediated by the pyruvate dehydrogenase complex (PDC), a multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[4][5] This reaction serves as a critical link between glycolysis and the citric acid cycle.[4]

The overall reaction is: Pyruvate + CoA + NAD⁺ → Acetyl-CoA + CO₂ + NADH + H⁺

The reaction proceeds with a significant negative standard Gibbs free energy change (ΔG°'), ensuring its unidirectionality and committing the carbon atoms to either oxidation in the TCA cycle or fatty acid synthesis.[6]

Mechanism of the Pyruvate Dehydrogenase Complex

The PDC consists of three core enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3). Coenzyme A is a crucial substrate for the E2 component, dihydrolipoyl transacetylase. The acetyl group, derived from pyruvate, is transferred from the lipoamide cofactor of E2 to the thiol group of Coenzyme A, forming acetyl-CoA.[4]

Regulation

The activity of the PDC is tightly regulated to control the influx of acetyl-CoA into the citric acid cycle. High ratios of acetyl-CoA/CoA, NADH/NAD⁺, and ATP/ADP act as allosteric inhibitors of the complex.[4]

The Entry Point: Citrate Synthase

Citrate synthase catalyzes the first committed step of the citric acid cycle: the condensation of acetyl-CoA and oxaloacetate to form citrate.[7] This reaction is a key regulatory point and is highly exergonic, which helps to drive the cycle forward.[8][9]

The reaction is: Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA + H⁺

Mechanism of Citrate Synthase

The reaction mechanism involves an ordered sequential binding, where oxaloacetate binds first, inducing a conformational change that creates the binding site for acetyl-CoA.[10] The methyl group of acetyl-CoA is deprotonated to form an enolate intermediate, which then attacks the carbonyl carbon of oxaloacetate. The subsequent hydrolysis of the citryl-CoA intermediate releases citrate and Coenzyme A.[7]

Regulation

Citrate synthase is inhibited by its product, citrate, as well as by high levels of ATP, NADH, and succinyl-CoA, which signal a high-energy state in the cell.[7][10]

A Second Decarboxylation: The α-Ketoglutarate Dehydrogenase Complex

The α-ketoglutarate dehydrogenase complex (KGDHC) catalyzes the fourth step of the citric acid cycle, another irreversible oxidative decarboxylation reaction. It converts α-ketoglutarate to succinyl-CoA.[11] This multi-enzyme complex is structurally and mechanistically homologous to the pyruvate dehydrogenase complex.[12]

The reaction is: α-Ketoglutarate + CoA + NAD⁺ → Succinyl-CoA + CO₂ + NADH + H⁺

Mechanism of the α-Ketoglutarate Dehydrogenase Complex

Similar to the PDC, the KGDHC consists of three enzymes: α-ketoglutarate dehydrogenase (E1), dihydrolipoyl transsuccinylase (E2), and dihydrolipoyl dehydrogenase (E3). Coenzyme A acts as the acceptor of the succinyl group from the lipoamide cofactor of the E2 component, forming the high-energy thioester, succinyl-CoA.[13]

Regulation

The KGDHC is a key regulatory point in the TCA cycle and is inhibited by its products, succinyl-CoA and NADH, as well as by high levels of ATP.[2]

Substrate-Level Phosphorylation: Succinyl-CoA Synthetase

The conversion of succinyl-CoA to succinate is catalyzed by succinyl-CoA synthetase (also known as succinate thiokinase). This reaction is unique in the citric acid cycle as it generates a high-energy phosphate bond (in the form of GTP or ATP) through substrate-level phosphorylation. The energy for this process is derived from the cleavage of the high-energy thioester bond of succinyl-CoA.

The reaction is: Succinyl-CoA + NDP + Pi ↔ Succinate + CoA + NTP (where N can be guanine or adenine)

Mechanism of Succinyl-CoA Synthetase

The reaction proceeds through a phosphorylated enzyme intermediate. The inorganic phosphate first displaces Coenzyme A from succinyl-CoA, forming succinyl phosphate. A histidine residue at the active site then accepts the phosphoryl group, releasing succinate. Finally, the phosphoryl group is transferred to a nucleoside diphosphate (GDP or ADP) to generate GTP or ATP.

Quantitative Data Summary

The following tables summarize key quantitative data for the Coenzyme A-dependent reactions in the citric acid cycle.

Table 1: Standard Gibbs Free Energy Change (ΔG°')

| Reaction | Enzyme | ΔG°' (kJ/mol) |

| Pyruvate → Acetyl-CoA | Pyruvate Dehydrogenase Complex | ~ -33.5 |

| Acetyl-CoA + Oxaloacetate → Citrate | Citrate Synthase | -32.2[9] |

| α-Ketoglutarate → Succinyl-CoA | α-Ketoglutarate Dehydrogenase Complex | -33.5 |

| Succinyl-CoA → Succinate | Succinyl-CoA Synthetase | -3.4[10][14] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (units) |

| Pyruvate Dehydrogenase Complex | Coenzyme A | Ehrlich Ascites Tumor Cells | 36[15] | Not specified |

| Citrate Synthase | Acetyl-CoA | Rat Liver | 16[16] | Not specified |

| Citrate Synthase | Acetyl-CoA | Pig Heart | 53[8] | (4.0 ± 0.4) x 10⁻⁴ s⁻¹ |

| α-Ketoglutarate Dehydrogenase Complex | Coenzyme A | Bovine Adrenals | 12[17] | Not specified |

Table 3: Cellular Concentrations of CoA and Acetyl-CoA in Mammalian Cells

| Compartment | Coenzyme A Concentration (mM) | Acetyl-CoA Concentration (µM) | Reference |

| Mitochondria | 2 - 5 | ~100 | [4] |

| Cytosol/Nucleus | 0.05 - 0.14 | Varies |

Experimental Protocols

Protocol 1: Citrate Synthase Activity Assay (Colorimetric)

This assay measures the activity of citrate synthase by monitoring the reaction of the released Coenzyme A with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) with an absorbance maximum at 412 nm.

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1)

-

DTNB solution (e.g., 10 mM in assay buffer)

-

Acetyl-CoA solution (e.g., 10 mM in water)

-

Oxaloacetate solution (e.g., 10 mM in assay buffer, prepare fresh)

-

Sample (cell or tissue lysate, or purified mitochondria)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant.

-